

Benzo[b]thiophene-2-carboxaldehyde IUPAC name and CAS number

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Compound of Interest

Compound Name: *Benzo[b]thiophene-2-carboxaldehyde*

Cat. No.: *B1270333*

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A Technical Guide to **Benzo[b]thiophene-2-carboxaldehyde**: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth overview of **Benzo[b]thiophene-2-carboxaldehyde**, a pivotal heterocyclic compound in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile intermediate in the creation of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: Benzo[b]thiophene-2-carbaldehyde

CAS Number: 3541-37-5[1]

Synonyms: 2-Formylbenzo[b]thiophene, 1-benzothiophene-2-carbaldehyde, Thianaphthene-2-carboxaldehyde[2][3]

The fundamental properties of **Benzo[b]thiophene-2-carboxaldehyde** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C ₉ H ₆ OS[4][5]
Molecular Weight	162.21 g/mol [4][5]
Appearance	White to orange to green powder or lump[4]
Melting Point	32-36 °C[5]
Boiling Point	136 °C at 8 mmHg[4]
Purity	≥97%

Spectroscopic Data

The structural elucidation of **Benzo[b]thiophene-2-carboxaldehyde** is confirmed by the following spectroscopic data.

Spectroscopy	Data
IR (film)	ν = 2826 (w), 1672 (s), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm ⁻¹ [4]
¹ H-NMR (300 MHz, CDCl ₃)	δ = 10.08 (s, 1 H, CHO), 7.99 (s, 1 H, =CH), 7.95–7.84 (m, 2 H, aromatic), 7.54–7.38 (m, 2 H, aromatic)[4]
¹³ C-NMR (75 MHz, CDCl ₃)	δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4[4]
GC-MS	m/z = 162 (100) [M ⁺], 161 (99), 134 (24), 133 (32), 108 (4), 89 (50), 63 (22)[4]

Experimental Protocols: Synthesis of Benzo[b]thiophene-2-carboxaldehyde

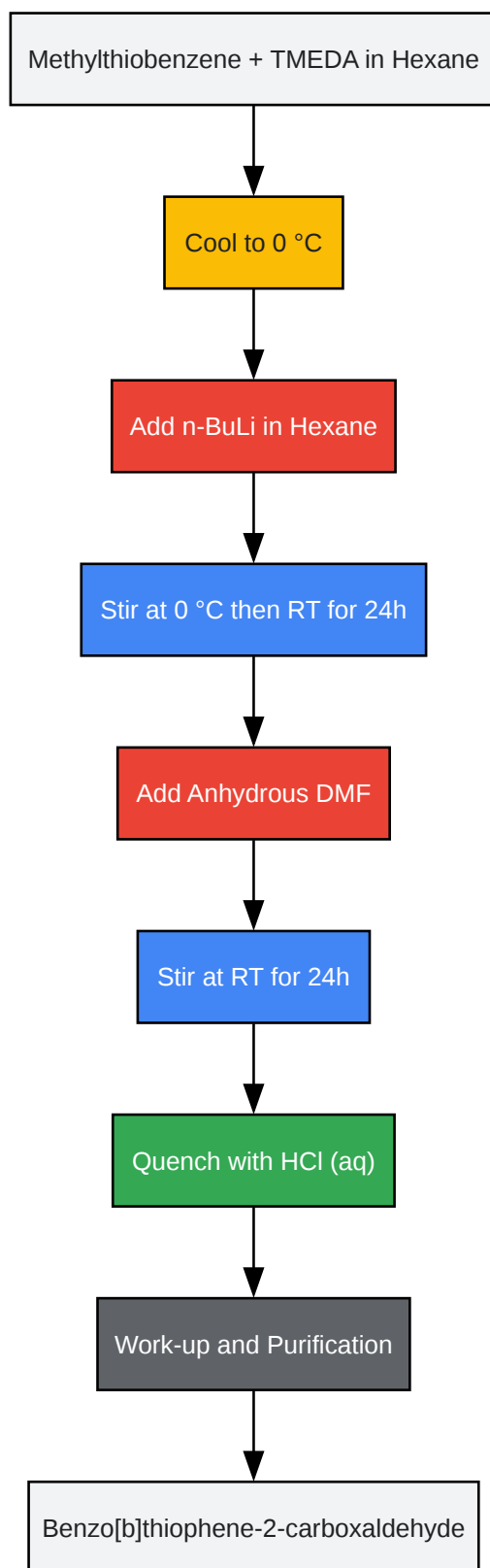
Two common and effective methods for the synthesis of **Benzo[b]thiophene-2-carboxaldehyde** are detailed below.

One-Pot Synthesis from Methylthiobenzene

A convenient method for the direct synthesis of **Benzo[b]thiophene-2-carboxaldehyde** involves a one-pot reaction from commercially available methylthiobenzene.^[4]

Experimental Procedure:

- To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL), add TMEDA (2.8 g, 24.1 mmol) under a nitrogen atmosphere with stirring.
- Cool the resulting mixture to 0 °C for 10 minutes.
- Add a solution of n-BuLi in hexane (1.6 M; 15.1 mL, 24.2 mmol) dropwise at 0 °C under nitrogen.
- Continue stirring at 0 °C for 15 minutes and then at room temperature for 24 hours.
- Cool the mixture in a cold water bath and slowly add anhydrous DMF (2.1 mL, 27.4 mmol) with vigorous stirring.
- Allow the mixture to stir under nitrogen at room temperature for 24 hours.
- Quench the reaction with aqueous HCl (1 M, 40 mL) and separate the phases.
- Wash the organic phase with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).
- Extract the combined acidic aqueous layers with Et₂O (3 x 80 mL).
- Wash the combined ethereal phases with water (2 x 80 mL) and brine (80 mL).
- Dry the combined organic phases over Na₂SO₄.
- After filtration and solvent evaporation, purify the product by column chromatography on silica gel (eluent: hexane to 8:2 hexane/AcOEt) to yield a pale yellow solid (1.05 g, 80%).^[4]



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Caption: Workflow for the one-pot synthesis of **Benzo[b]thiophene-2-carboxaldehyde**.

Synthesis from Thianaphthene

An alternative route to **Benzo[b]thiophene-2-carboxaldehyde** starts from thianaphthene (benzo[b]thiophene).

Experimental Procedure:

- To a solution of thianaphthene (1.45 g, 10.5 mmol) in anhydrous Et₂O (20 mL) at -15 °C, add a 1.6 M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol) dropwise.
- Stir the mixture at -15 °C for 1.75 hours and then at 25 °C for 15 minutes.
- Recool the mixture to -15 °C and add anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) dropwise.
- Heat the mixture at reflux for 30 minutes.
- Quench the reaction by adding a mixture of 3N HCl (9 mL) and ice chips (20 mL).
- Separate the organic phase and extract the aqueous phase with Et₂O (3 x 75 mL).
- Wash the combined organic layers with 1N HCl (3 x 40 mL), saturated aqueous NaHCO₃ (40 mL), and dry over MgSO₄.
- Evaporate the solvent to dryness.
- Dissolve the residue in EtOH (3 mL) and mix with saturated aqueous NaHSO₃ (15 mL).
- Allow the mixture to stand for 30 minutes to form a crystalline bisulfite addition product.
- Collect the solid by filtration, wash with Et₂O (50 mL), and dry.
- Dissolve the yellow solid in warm H₂O (30 mL) and cool to 0 °C.
- Add saturated aqueous Na₂CO₃ and stir at 25 °C for 15 minutes.
- Collect the resulting solid by filtration, wash with H₂O, and dry to afford the final product as an amorphous solid (1.25 g, 73% yield).[6]

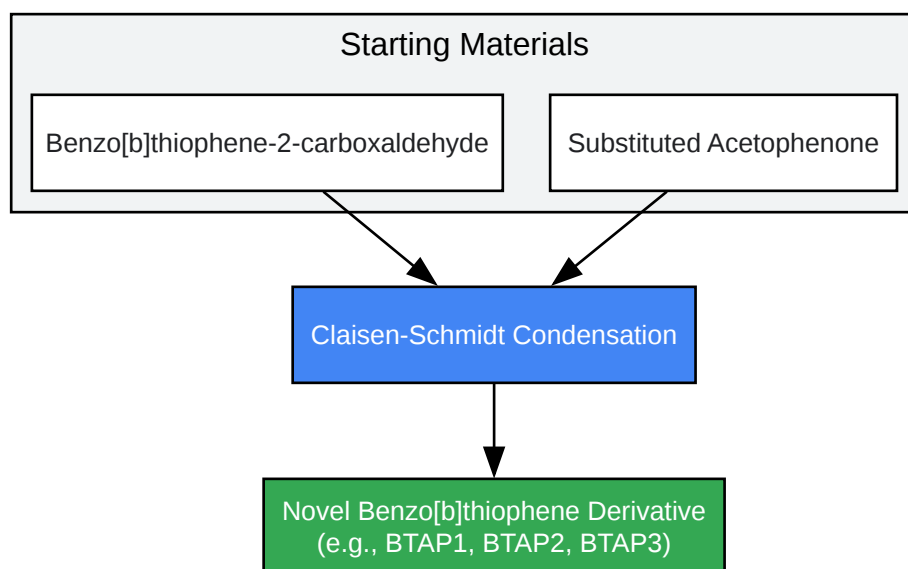
Applications in Drug Discovery and Development

Benzo[b]thiophene-2-carboxaldehyde is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Novel Benzo[b]thiophene Derivatives

Recent research has focused on the synthesis of novel derivatives of **Benzo[b]thiophene-2-carboxaldehyde** with promising biological activities. For instance, three new derivatives, BTAP1, BTAP2, and BTAP3, were synthesized and characterized. These compounds feature a conjugated system of benzothiophene rings linked to bromophenyl, aminophenyl, or phenol rings through an α,β -unsaturated ketone bridge.[7]

General Synthetic Scheme:



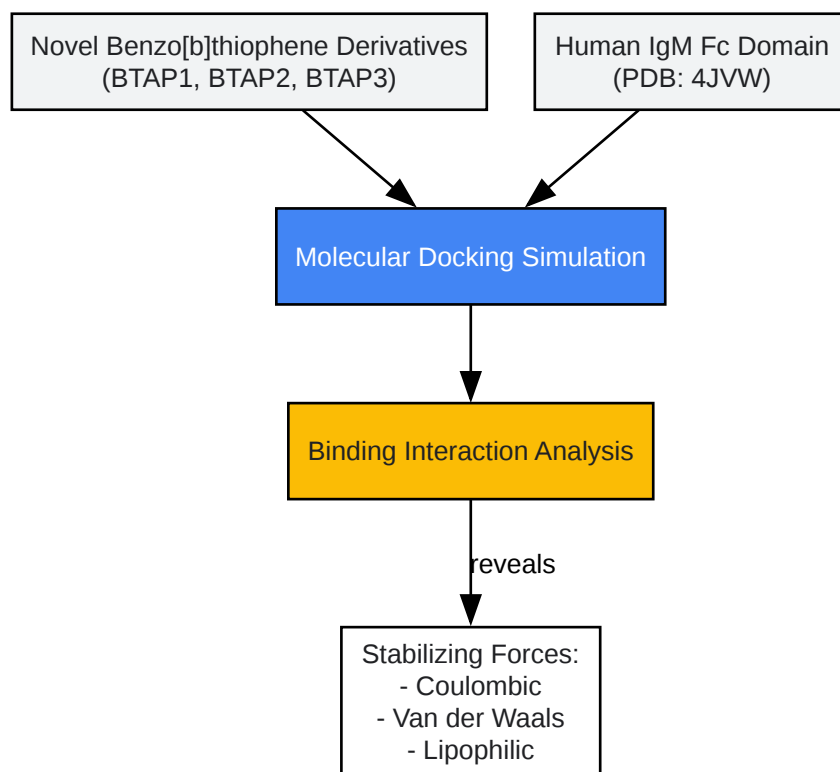
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Caption: General scheme for the synthesis of novel derivatives from **Benzo[b]thiophene-2-carboxaldehyde**.

Molecular Docking Studies

To explore the therapeutic potential of these novel derivatives, molecular docking studies were performed. These studies identified the human IgM Fc domain (PDB ID: 4JVV) as a favorable

interaction partner. The binding energies for BTAP1, BTAP2, and BTAP3 were found to be -8.0, -7.5, and -7.6 kcal/mol, respectively.[7] The interactions are stabilized by a combination of Coulombic, van der Waals, and lipophilic interactions.[7]



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Caption: Logical workflow of molecular docking studies for novel Benzo[b]thiophene derivatives.

Conclusion

Benzo[b]thiophene-2-carboxaldehyde is a key intermediate in organic and medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide range of derivatives, some of which exhibit significant potential for therapeutic applications. The detailed synthetic protocols and analytical data provided in this guide serve as a valuable resource for researchers working on the development of novel pharmaceuticals and advanced materials. Further investigations into the biological activities of its derivatives are warranted to fully explore their therapeutic potential.

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